molecular formula C19H10F8O3 B3946848 1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione

1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione

Cat. No.: B3946848
M. Wt: 438.3 g/mol
InChI Key: MOBZFNZUNCSCPG-UHFFFAOYSA-N
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Description

1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione is a fluorinated organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an octafluoropentoxy group attached to the anthracene-9,10-dione core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and materials science.

Properties

IUPAC Name

1-(2,2,3,3,4,4,5,5-octafluoropentoxy)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F8O3/c20-16(21)18(24,25)19(26,27)17(22,23)8-30-12-7-3-6-11-13(12)15(29)10-5-2-1-4-9(10)14(11)28/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBZFNZUNCSCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the reaction of 9,10-anthraquinone with 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The octafluoropentoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione involves its interaction with molecular targets through its fluorinated and anthraquinone moieties. The compound can engage in π-π stacking interactions with aromatic systems and hydrogen bonding with polar groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione can be compared with other similar compounds, such as:

    9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Used in the synthesis of nanocrystals and as a surfactant.

    Anthraquinone derivatives: Widely studied for their photophysical and photochemical properties. The uniqueness of this compound lies in its combination of fluorinated and anthraquinone functionalities, which impart distinct chemical and physical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione
Reactant of Route 2
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1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione

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